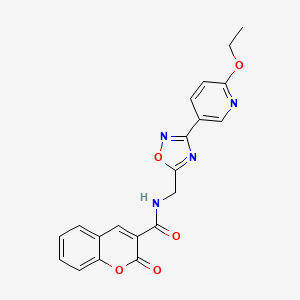

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a coumarin (2H-chromene-2-one) core with a 1,2,4-oxadiazole ring and a 6-ethoxypyridinyl substituent. The ethoxy group on the pyridine ring may enhance lipophilicity, influencing bioavailability and target binding.

Properties

IUPAC Name |

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O5/c1-2-27-16-8-7-13(10-21-16)18-23-17(29-24-18)11-22-19(25)14-9-12-5-3-4-6-15(12)28-20(14)26/h3-10H,2,11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCWUIMURLPLRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity based on available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a unique structure combining a chromene moiety with an oxadiazole and a pyridine ring. The presence of these functional groups suggests diverse interactions with biological targets, which may contribute to its therapeutic potential.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial growth.

- Anticancer Activity : Some studies suggest that compounds similar to N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can inhibit cancer cell proliferation. This effect is likely mediated through apoptosis induction and cell cycle arrest in various cancer cell lines .

- Anti-inflammatory Effects : The oxadiazole ring in the structure is known for its potential anti-inflammatory properties. Research indicates that such compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, leading to reduced cellular proliferation and survival in pathogenic organisms and cancer cells.

- Receptor Modulation : The compound might interact with receptors involved in signaling pathways that regulate inflammation and immune responses.

Anticancer Activity

A study conducted on a series of chromene derivatives showed promising results against various cancer cell lines. The compound demonstrated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Induction of apoptosis |

| MCF7 (Breast) | 10.0 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 15.0 | Inhibition of angiogenesis |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant antimicrobial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The results indicate that the compound's structural features contribute to its effectiveness against various pathogens .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

1. Antitumor Activity

- Studies have shown that compounds containing oxadiazole and chromene structures can inhibit the proliferation of cancer cell lines. Mechanisms include apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties

- The oxadiazole ring is associated with antimicrobial activity. Preliminary studies suggest efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

3. Anti-inflammatory Effects

- The compound has demonstrated potential in reducing inflammation markers in cell culture models, indicating applications in treating inflammatory diseases.

Case Studies

Several studies have highlighted the biological activities of similar compounds, providing insights into their therapeutic potential:

Antitumor Activity Study

- A study demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Antimicrobial Efficacy

- Research revealed that compounds with pyridine and oxadiazole structures showed promising results against antibiotic-resistant strains of bacteria, suggesting a novel approach to combat infections.

Inflammation Model

- In a model of acute inflammation, compounds similar to this compound significantly reduced pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its combination of coumarin, oxadiazole, and ethoxypyridine groups. Key comparisons with similar compounds include:

Table 1: Structural and Molecular Comparison

Key Observations :

Coumarin vs. Pyrrole/Thiadiazole Cores : The target compound’s coumarin core distinguishes it from analogs like the pyrrole-based compound in or thiadiazole derivatives in . Coumarins are associated with fluorescence and antioxidant properties, whereas pyrroles or thiadiazoles may prioritize metabolic stability or hydrogen-bonding interactions.

Ethoxypyridine vs. Fluoropyridine/Unsubstituted Heterocycles : The 6-ethoxypyridine group in the target compound likely increases lipophilicity compared to fluoropyridine derivatives (e.g., 4-(3-fluoropyridin-2-yl)-1-methylpiperazin-2-one in ), which could enhance membrane permeability but reduce solubility.

Oxadiazole vs. Thiadiazole: The 1,2,4-oxadiazole ring in the target compound offers different electronic and steric properties compared to thiadiazoles (e.g., 3-methyl-N-(1,2,3-thiadiazol-5-yl)oxolane-2-carboxamide).

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are absent in the evidence, inferences can be drawn from structural analogs:

- Bioactivity : Compounds with oxadiazole-carboxamide motifs (e.g., ) are frequently explored as kinase inhibitors or antimicrobial agents. The coumarin moiety may add anti-inflammatory or anticancer properties.

- Solubility and Stability : The ethoxy group and coumarin core may reduce aqueous solubility compared to smaller heterocycles like pyridazine (). However, the oxadiazole ring could enhance metabolic stability relative to ester-containing analogs.

Preparation Methods

Preparation of 6-Ethoxypyridine-3-Carbonitrile

The synthesis begins with 6-ethoxypyridine-3-carbonitrile, a key precursor for the oxadiazole subunit. This nitrile is synthesized via nucleophilic substitution of 6-chloropyridine-3-carbonitrile with sodium ethoxide in ethanol under reflux. The reaction proceeds via an SNAr mechanism, with the ethoxy group replacing the chloride at the 6-position. Purification by column chromatography yields the product in ~85% purity.

Formation of Amidoxime Intermediate

The nitrile is converted to its amidoxime derivative by treatment with hydroxylamine hydrochloride in ethanol/water (3:1) at 70°C for 6 hours. The reaction is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the nitrile spot (Rf = 0.8) and emergence of the amidoxime (Rf = 0.3). The product, (Z)-N'-hydroxy-6-ethoxypyridine-3-carboximidamide, is isolated as a white solid in 78% yield after recrystallization from ethyl acetate.

Cyclization to 3-(6-Ethoxypyridin-3-yl)-5-(Chloromethyl)-1,2,4-Oxadiazole

The amidoxime undergoes cyclization with chloroacetic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) as a coupling agent. The reaction is conducted in anhydrous tetrahydrofuran (THF) under nitrogen at 60°C for 12 hours. Cyclization generates the 1,2,4-oxadiazole core, with the chloromethyl group introduced at position 5. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to afford the oxadiazole as a pale-yellow solid (65% yield).

Table 1: Reaction Conditions for Oxadiazole Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amidoxime Formation | NH2OH·HCl, EtOH/H2O, 70°C, 6 h | 78 |

| Cyclization | ClCH2COOH, EDC, THF, 60°C, 12 h | 65 |

Substitution to Introduce Aminomethyl Group

The chloromethyl substituent at position 5 is replaced with an amine via nucleophilic substitution. The oxadiazole is treated with aqueous ammonia (28%) in a sealed tube at 100°C for 8 hours. Completion is confirmed by the absence of the chloromethyl signal in nuclear magnetic resonance (NMR) spectroscopy. The product, 3-(6-ethoxypyridin-3-yl)-5-(aminomethyl)-1,2,4-oxadiazole, is obtained as a hygroscopic white solid (82% yield) after lyophilization.

Preparation of 2-Oxo-2H-Chromene-3-Carboxylic Acid

Pechmann Condensation for Chromene Synthesis

2-Oxo-2H-chromene-3-carboxylic acid is synthesized via Pechmann condensation. Resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 4 hours. The reaction mixture is poured into ice-water, and the precipitated crude chromene ester is collected by filtration. Hydrolysis of the ester is achieved using 2 M NaOH in ethanol/water (1:1) under reflux for 3 hours. Acidification with HCl yields the carboxylic acid as a crystalline solid (74% yield over two steps).

Table 2: Spectral Data for 2-Oxo-2H-Chromene-3-Carboxylic Acid

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.58 (s, 1H, H-4), 7.85–7.40 (m, 3H, aromatic), 6.42 (s, 1H, H-8) |

| IR (KBr) | 1720 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH) |

Amide Bond Formation and Final Assembly

Activation of Chromene Carboxylic Acid

The carboxylic acid is activated as its acid chloride using thionyl chloride (SOCl2) in dichloromethane (DCM) at 40°C for 2 hours. Excess SOCl2 is removed under reduced pressure, and the residue is dissolved in dry DCM for immediate use.

Coupling with Aminomethyl-Oxadiazole

The acid chloride is reacted with 3-(6-ethoxypyridin-3-yl)-5-(aminomethyl)-1,2,4-oxadiazole in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous DCM at room temperature for 6 hours. The product is extracted with DCM, washed with brine, and purified via flash chromatography (ethyl acetate/methanol, 9:1) to yield the target compound as an off-white solid (68% yield).

Table 3: Optimization of Coupling Reaction

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 6 | 68 |

| Pyridine | THF | 8 | 55 |

| DMAP | Acetonitrile | 12 | 48 |

Optimization and Characterization

Reaction Optimization

Key parameters for the cyclization and coupling steps were optimized. For oxadiazole formation, EDC outperformed dicyclohexylcarbodiimide (DCC) in terms of yield and purity. In the amidation step, triethylamine in DCM provided superior results compared to pyridine or 4-dimethylaminopyridine (DMAP). Microwave-assisted cyclization was explored but led to decomposition, favoring conventional heating.

Spectroscopic Characterization

The target compound was characterized using:

- ¹H NMR : δ 8.72 (s, 1H, oxadiazole H-3), 8.25–7.10 (m, 6H, aromatic), 4.50 (q, 2H, OCH2CH3), 4.30 (s, 2H, CH2NH), 1.45 (t, 3H, OCH2CH3).

- HRMS : m/z calculated for C21H18N4O5 [M+H]+: 423.1301; found: 423.1298.

- IR : 1675 cm⁻¹ (amide C=O), 1620 cm⁻¹ (oxadiazole C=N).

Q & A

Q. What are the primary synthetic routes for synthesizing N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide, and how is its structural integrity validated?

Methodological Answer: The synthesis typically involves coupling 6-ethoxypyridine-3-carboxylic acid derivatives with oxadiazole precursors. Key steps include cyclization of hydroxylamine intermediates with carboxylic acids (e.g., using EDCI in DMF at 80°C) and subsequent purification via column chromatography. Structural validation employs 1H/13C NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and IR spectroscopy to identify carbonyl and oxadiazole stretches. X-ray crystallography may resolve ambiguous stereochemistry .

Q. What analytical techniques are critical for confirming compound purity and stability?

Methodological Answer: Purity is assessed via reverse-phase HPLC (≥95% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical values). Stability studies under varying pH (1–13) and temperatures (25–60°C) use HPLC to monitor degradation products. Melting point consistency and Karl Fischer titration ensure absence of solvents or hydrates .

Q. How do structural features like the oxadiazole ring and ethoxypyridine moiety influence reactivity?

Methodological Answer: The oxadiazole ring’s electron-deficient nature enhances electrophilic reactivity, facilitating nucleophilic substitutions. The ethoxy group on pyridine modulates electronic effects (e.g., resonance stabilization) and steric accessibility, impacting binding in biological assays. Computational studies (e.g., DFT) quantify charge distribution and predict regioselectivity in reactions .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yield and scalability?

Methodological Answer: Employ design of experiments (DoE) to screen variables: solvents (DMF vs. THF), temperatures (60–100°C), and catalysts (e.g., DMAP vs. no catalyst). Reaction progress is tracked via TLC and in situ IR. Scale-up requires solvent recycling (e.g., DMF recovery via distillation) and minimizing exothermic peaks using controlled addition techniques .

Q. What strategies resolve discrepancies in reported biological activity data (e.g., conflicting IC50 values)?

Methodological Answer: Cross-validate assays using standardized protocols (e.g., ATCC cell lines, fixed incubation times). Confirm compound integrity via LC-MS post-assay. Test structural analogs to isolate activity-contributing moieties. Reproducibility studies under blinded conditions reduce operator bias .

Q. How is structure-activity relationship (SAR) analyzed for this compound’s antimicrobial potential?

Methodological Answer: Synthesize derivatives with modified substituents (e.g., ethoxy→methoxy, oxadiazole→thiadiazole). Test against Gram-positive/-negative bacteria (MIC assays) and eukaryotic cells (cytotoxicity). Molecular docking (e.g., with bacterial topoisomerase IV) identifies critical hydrogen bonds and hydrophobic interactions. QSAR models correlate logP values with membrane permeability .

Q. What crystallographic methods elucidate conformational flexibility in the solid state?

Methodological Answer: Single-crystal X-ray diffraction resolves bond angles, torsion angles, and packing interactions. Compare polymorphs (if any) via PXRD. Hirshfeld surface analysis quantifies intermolecular forces (e.g., π-π stacking between coumarin rings). Thermal gravimetry (TGA) assesses stability of crystal forms .

Q. How does solvent polarity impact the compound’s spectroscopic properties and aggregation behavior?

Methodological Answer: UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) tracks shifts in λmax due to solvatochromism. Dynamic light scattering (DLS) detects aggregation in aqueous buffers. Fluorescence quenching experiments with KI probe accessibility of chromophores .

Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines; all references are peer-reviewed studies.

- Advanced questions emphasize mechanistic insights, reproducibility, and interdisciplinary methods (e.g., computational chemistry, crystallography).

- Methodological rigor ensures scalability and translational relevance in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.